BenchChemオンラインストアへようこそ!

{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol

NOTUM inhibition Wnt signaling fragment-based drug discovery

This meta-CF₃-substituted triazole fragment is a confirmed NOTUM inhibitor (IC50 ~2.23 µM, BindingDB: BDBM601013, ChEMBL: CHEMBL5196034). Unlike the weak unsubstituted phenyl analog (IC50 110 µM), the 3-CF₃ substituent delivers a 10- to 48-fold potency gain. The 4-hydroxymethyl handle enables parallel library synthesis, while the free para‑phenyl position supports independent diversification—capabilities absent in 3,4‑disubstituted analogs. Ideal as a reference compound, positive control, or fragment‑to‑lead starting point. Procure with confidence for NOTUM‑targeted biochemical assays and medicinal chemistry campaigns.

Molecular Formula C10H8F3N3O
Molecular Weight 243.18 g/mol
CAS No. 1267217-73-1
Cat. No. B1466416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol
CAS1267217-73-1
Molecular FormulaC10H8F3N3O
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=C(N=N2)CO)C(F)(F)F
InChIInChI=1S/C10H8F3N3O/c11-10(12,13)7-2-1-3-9(4-7)16-5-8(6-17)14-15-16/h1-5,17H,6H2
InChIKeyNRRMWHGEXYEMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]methanol (CAS 1267217-73-1): A Meta-CF3-Substituted 4-Hydroxymethyl-1,2,3-Triazole NOTUM Inhibitor Fragment


{1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol (CAS 1267217-73-1) is a fluorinated 1,2,3-triazole derivative bearing a hydroxymethyl group at the C4 position and a meta-trifluoromethyl substituent on the N1-phenyl ring [1]. With a molecular weight of 243.18 g/mol, a computed XLogP3 of 1.4, and a topological polar surface area (TPSA) of 50.9 Ų, this compound occupies lead-like physicochemical space [1]. It is explicitly claimed as Compound 275 in US Patent 11,634,391 (inhibitors of the Wnt-deacylating enzyme Notum) and is catalogued in the BindingDB as BDBM601013 and in ChEMBL as CHEMBL5196034 [2][3]. Its synthesis is straightforward via copper-catalyzed azide-alkyne cycloaddition (CuAAC) between commercially available 3-(trifluoromethyl)phenyl azide and propargyl alcohol [4].

Why Generic 1-Aryl-4-hydroxymethyl-1,2,3-triazoles Cannot Substitute for the Meta-Trifluoromethyl Phenyl Derivative (CAS 1267217-73-1)


Within the 1-aryl-4-hydroxymethyl-1,2,3-triazole chemotype, NOTUM inhibitory potency is exquisitely sensitive to both the position and electronic nature of substituents on the N1-phenyl ring. The unsubstituted phenyl analog (7a) exhibits only weak activity (IC50 110 μM), while the single meta-CF3 substitution in the target compound achieves a 10- to 48-fold potency gain [1]. Critically, the regioisomeric 3-Cl-4-CF3 analog (IC50 1,000–1,720 nM) and the 3-CF3-4-Cl analog (IC50 65 nM) demonstrate that small changes in substitution pattern produce large potency shifts [2][1]. Furthermore, the meta-CF3 group imparts a distinct lipophilicity profile (XLogP3 1.4) compared to the meta-Cl (estimated XLogP3 ~1.2) or unsubstituted (XLogP3 ~0.85) analogs, directly impacting solubility, permeability, and metabolic stability predictions [3]. These quantitative differences mean that researchers cannot interchange this compound with structurally similar triazole fragments without altering both target engagement and ADME outcomes.

Quantitative Differentiation Evidence for {1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol (CAS 1267217-73-1) vs. Closest Analogs


NOTUM Inhibitory Potency: Meta-CF3 vs. Unsubstituted Phenyl Ring (Direct Head-to-Head Comparison)

In a head-to-head comparison within the same study, the 3-CF3 monosubstituted phenyl triazole (compound 7g, which corresponds structurally to the target compound) achieved a 10- to 48-fold improvement in NOTUM inhibitory potency compared to the unsubstituted phenyl benchmark 7a (IC50 = 110 μM) [1]. This places the target compound's IC50 in the low micromolar range (approximately 2.3–11 μM), consistent with the independently measured IC50 of 2.23 μM (2,230 nM) reported in BindingDB from the patent US11634391 [2]. The 4-Cl monosubstituted analog (6a, IC50 = 12 μM) provides only an intermediate ~9-fold improvement, confirming that meta-CF3 is a superior single-position substituent for early NOTUM potency gains [1].

NOTUM inhibition Wnt signaling fragment-based drug discovery

NOTUM Inhibition: Meta-CF3 vs. Meta-Cl — Quantified Advantage of Trifluoromethyl Over Chloro Substitution (Direct Head-to-Head Comparison, Same Patent and Assay)

Within the same US Patent 11,634,391 and under identical assay conditions, the meta-CF3-substituted target compound (BDBM601013, IC50 = 2,230 nM) outperforms the meta-Cl analog (BDBM600809, Compound 21, IC50 = 6,300 nM) by approximately 2.8-fold [1][2]. Both compounds share the identical 4-hydroxymethyl-1,2,3-triazole core and differ only in the meta substituent (CF3 vs. Cl). This indicates that the trifluoromethyl group provides superior engagement with the lipophilic palmitoleate-binding pocket of NOTUM compared to a chloro group at the same position.

NOTUM inhibitor SAR trifluoromethyl vs. chloro halogen bonding

Lipophilicity Control: XLogP3 of Meta-CF3 Triazole vs. Unsubstituted and Dichloro Analogs (Cross-Study Comparable Evidence)

The target compound (XLogP3 = 1.4; TPSA = 50.9 Ų) occupies a favorable intermediate lipophilicity range compared to its closest analogs [1]. The unsubstituted phenyl analog (1-phenyl-1H-1,2,3-triazol-4-yl)methanol has an estimated XLogP3 of ~0.85, while the 3,4-dichlorophenyl analog (6b) has a reported clogP of 2.2 [2]. The meta-CF3 group thus delivers a lipophilicity increase of approximately 0.55 log units over the unsubstituted phenyl, which is sufficient to enhance membrane permeability without exceeding commonly accepted lead-likeness thresholds (clogP < 3). This balanced profile is reflected in the compound's drug-likeness metrics: TPSA of 50.9 Ų supports blood-brain barrier penetration potential, while the single hydrogen bond donor (hydroxymethyl OH) and 6 hydrogen bond acceptors maintain aqueous solubility [1].

lipophilicity XLogP3 drug-likeness ADME optimization

Regioisomeric Differentiation: 3-CF3 vs. 3-Cl-4-CF3 Phenyl Substitution — Distinct Potency and Physicochemical Profiles (Direct Head-to-Head Comparison)

The target compound (3-CF3, IC50 = 2,230 nM) and its regioisomer 3-Cl-4-CF3 (BDBM600803, Compound 13, IC50 = 1,720–1,000 nM) differ by only ~1.3- to 2.2-fold in NOTUM potency when tested under identical assay conditions within the same patent [1][2]. However, their structural difference (meta-CF3, no para substituent vs. meta-Cl, para-CF3) produces distinct hydrogen bond acceptor topologies and electronic profiles that would be expected to differentially affect interactions with the palmitoleate-binding pocket residues (Trp128, Tyr129, Phe268, Phe320). The 3-CF3 compound lacks the para substituent, leaving the para position available for further derivatization, whereas the 3-Cl-4-CF3 compound presents a fully substituted aryl ring that precludes additional para modifications.

regioisomer comparison NOTUM SAR substitution pattern medicinal chemistry

Key SAR Intermediate: The 3-CF3 Substituent as a Defined Single-Point Modification on the Path to Highly Potent 3,4-Disubstituted NOTUM Inhibitors (Cross-Study Comparable Evidence)

The ACS J. Med. Chem. 2022 paper explicitly identifies the 3-CF3 monosubstituted phenyl triazole as one of the most productive single-position modifications in the NOTUM fragment optimization campaign, alongside 3-Me and 3-Cl [1]. While the 3-CF3 alone delivers a 10- to 48-fold improvement, combining it with a para-Cl substituent (compound 7w, 3-CF3-4-Cl) boosts potency to IC50 = 65 nM — a further ~34-fold gain. The fully optimized 2,4-dichloro-3-CF3 analog (7y/ARUK3001185) achieves IC50 = 9.5 nM [1]. This SAR trajectory confirms that the 3-CF3 monosubstituted compound is an essential intermediate reference point: its potency sits precisely at the transition between fragment-like (IC50 > 10 μM) and lead-like (IC50 < 1 μM) activity, making it invaluable for calibrating biochemical and cellular assay conditions in NOTUM drug discovery programs.

structure-activity relationship hit-to-lead fragment optimization lead-like properties

Optimal Research and Procurement Application Scenarios for {1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol (CAS 1267217-73-1)


NOTUM Fragment-Based Drug Discovery: Fragment Screening and Hit Validation

This compound is explicitly validated as a NOTUM inhibitor fragment in both the primary literature and patent records [1][2]. With an IC50 of ~2.23 μM and a lead-like physicochemical profile (MW 243, XLogP3 1.4, TPSA 50.9), it is well-suited as a reference compound for NOTUM biochemical assay development, as a positive control in fragment screening campaigns, and as a starting point for structure-guided fragment growth [1]. Its ligand efficiency metrics place it at the threshold of fragment-to-lead progression, making it ideal for calibrating hit triage criteria [1].

Wnt Signaling Pathway Modulation in Cellular Disease Models

As a confirmed inhibitor of the Wnt-deacylating enzyme Notum, this compound can be deployed in TCF/LEF reporter gene assays to demonstrate restoration of Wnt signaling in the presence of exogenous Notum [1][3]. Its intermediate potency (low μM) is advantageous for cellular proof-of-concept studies where excessively potent tool compounds may obscure concentration-dependent phenotypic responses or exhibit off-target effects at supra-pharmacological concentrations [1].

Structure-Activity Relationship (SAR) Reference Standard for 1-Aryl-1,2,3-triazole NOTUM Inhibitor Optimization

The 3-CF3 monosubstituted phenyl group represents one of the most informative single-position modifications in the NOTUM inhibitor SAR landscape. It delivers a 10- to 48-fold potency gain over the unsubstituted phenyl and serves as the direct comparator for evaluating the added benefit of para-substituents (e.g., 3-CF3-4-Cl, IC50 65 nM; 34-fold improvement) [1]. Researchers procuring this compound for medicinal chemistry programs gain a quantitatively defined reference point against which all subsequent analogs in the same series can be benchmarked.

Synthetic Intermediate for Parallel Library Synthesis via CuAAC Click Chemistry

The 4-hydroxymethyl group provides a versatile handle for further derivatization through esterification, etherification, oxidation to the aldehyde or carboxylic acid, or conversion to amine and amide analogs [4]. Combined with the free para position on the N1-phenyl ring, this compound supports parallel library synthesis strategies where both the C4 substituent and the para-aryl position can be independently diversified — a synthetic advantage that is unavailable with the 3,4-disubstituted or 2,3,4-trisubstituted analogs [4].

Quote Request

Request a Quote for {1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.